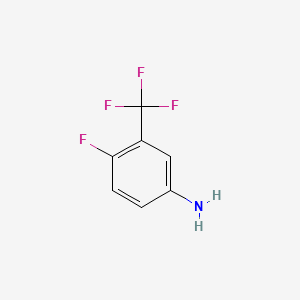

4-Fluoro-3-(trifluoromethyl)aniline

Description

Significance of Fluorinated Anilines as Key Building Blocks in Advanced Organic Synthesis

Fluorinated anilines serve as crucial precursors in the synthesis of a wide array of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. google.comvulcanchem.com The presence of fluorine can enhance the metabolic stability and binding affinity of drug candidates. mdpi.comnih.gov The introduction of fluorine into aromatic rings, such as in anilines, can be achieved through various synthetic methods, including the Halex reaction, which involves a chlorine-fluorine exchange. google.com The development of efficient protocols for the synthesis of fluorinated anilines remains an active area of research, with photoinduced methods emerging as a sustainable approach. nih.govacs.org

The amino group of fluorinated anilines provides a reactive handle for a variety of chemical transformations, including diazotization followed by hydrolysis to produce fluorinated phenols, which are also valuable intermediates. google.com Furthermore, fluorinated anilines can be utilized in coupling reactions to construct more elaborate molecular architectures. For instance, 4-(trifluoromethyl)aniline (B29031) has been used in a coupling reaction with cinnamoyl chloride. researchgate.net

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-fluoro-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F4N/c8-6-2-1-4(12)3-5(6)7(9,10)11/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGFQDLOMDIBAPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022184 | |

| Record name | alpha,alpha,alpha-4-Tetrafluoro-m-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2357-47-3 | |

| Record name | 4-Fluoro-3-(trifluoromethyl)aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2357-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-3-(trifluoromethyl)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002357473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2357-47-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10326 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha,alpha,alpha-4-Tetrafluoro-m-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,α,4-tetrafluoro-m-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.360 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-FLUORO-3-(TRIFLUOROMETHYL)ANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5584X2CTL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

The Trifluoromethyl Influence

Influence of the Trifluoromethyl Group on Molecular Properties in Research Contexts

The trifluoromethyl group exerts a strong electron-withdrawing effect, which can significantly impact the acidity or basicity of nearby functional groups. wikipedia.orgnih.gov This property is often exploited to modulate the reactivity of molecules. nih.gov

One of the most notable effects of the -CF3 group is its ability to enhance lipophilicity, which can improve a molecule's ability to traverse cell membranes. mdpi.comontosight.ai This, in conjunction with its high metabolic stability stemming from the strong carbon-fluorine bonds, makes the trifluoromethyl group a highly desirable feature in the design of pharmaceuticals and agrochemicals. mdpi.comwikipedia.org The -CF3 group is often used as a bioisostere for a methyl or chloro group to fine-tune steric and electronic properties. wikipedia.org

The introduction of a trifluoromethyl group can also influence the physical properties of materials. For example, incorporating this group into polyimides has been shown to reduce their dielectric constant and water absorption, properties that are highly sought after in the microelectronics industry. researchgate.net

Below is a table summarizing the key properties of 4-Fluoro-3-(trifluoromethyl)aniline:

| Property | Value | Source |

| Molecular Formula | C7H5F4N | nih.gov |

| Molecular Weight | 179.11 g/mol | nih.govsigmaaldrich.com |

| Boiling Point | 207-208 °C | sigmaaldrich.comsigmaaldrich.com |

| Density | 1.393 g/mL at 25 °C | sigmaaldrich.comsigmaaldrich.com |

| Refractive Index | n20/D 1.466 | sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 2357-47-3 | nih.govsigmaaldrich.com |

Overview of Academic Research Trajectories for this compound and Related Fluorinated Aniline (B41778) Scaffolds

Research involving this compound and similar structures is diverse and expanding. A significant area of investigation is its use as a key intermediate in the synthesis of biologically active compounds. For example, it is a crucial component in the synthesis of the anticancer drug Sorafenib. mdpi.com The compound and its derivatives are also explored for their potential in agrochemicals. vulcanchem.com

Spectroscopic studies, including FT-IR and FT-Raman, have been conducted on related compounds like 4-nitro-3-(trifluoromethyl)aniline (B27955) to understand their vibrational and electronic properties. nih.gov Such fundamental research provides valuable insights into the structure-property relationships of these molecules.

Furthermore, the development of novel synthetic methodologies continues to be a major focus. This includes the one-pot synthesis of trifluoromethyl amines and the difluoroalkylation of anilines using photoredox catalysis. nih.govrsc.org These advancements aim to provide more efficient and environmentally friendly routes to these important building blocks. The reactivity of this compound itself has been utilized in the synthesis of well-defined rod-coil block copolymers of trifluoromethylated poly(phenylene oxide). sigmaaldrich.com

The following table lists some related fluorinated aniline compounds and their key identifiers:

| Compound Name | Molecular Formula | CAS Number |

| This compound hydrochloride | C7H6ClF4N | 139185-13-0 |

| 4-Methoxy-3-(trifluoromethyl)aniline | C8H8F3NO | Not specified in provided results |

| 4-Nitro-3-(trifluoromethyl)aniline | C7H5F3N2O2 | Not specified in provided results |

| 3-Fluoro-4-(trifluoromethoxy)aniline | C7H5F4NO | 1017779-69-9 |

| 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline | C8H7F4N | Not specified in provided results |

Established Synthetic Pathways for this compound

Traditional methods for the synthesis of this compound have primarily relied on two well-established routes: the reduction of nitrobenzene (B124822) precursors and transformations involving diazotization.

Reductive Methods from Substituted Nitrobenzene Precursors

A common and foundational approach to synthesizing this compound involves the reduction of a corresponding nitroaromatic compound, specifically 4-fluoro-3-(trifluoromethyl)nitrobenzene. This method is a staple in organic synthesis due to the ready availability of nitroaromatic starting materials.

The process typically involves the nitration of a suitable precursor, followed by a reduction step. For instance, 2-fluorobenzotrifluoride (B1329496) can be nitrated and subsequently reduced to yield 3-trifluoromethyl-4-fluoroaniline. google.com A variety of reducing agents can be employed for this transformation, including metals like iron, zinc, or tin(II) chloride in the presence of an acid such as hydrochloric or sulfuric acid. google.com Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is also a widely used and efficient method. google.comgoogle.com

The choice of reducing agent and reaction conditions can be optimized to achieve high yields and purity. For example, the use of iron powder in combination with ammonium (B1175870) chloride has been identified as a particularly effective system for this reduction. google.com

Table 1: Reductive Methods for this compound Synthesis

| Precursor | Reducing Agent/Catalyst | Conditions | Product | Reference |

| 3-Trifluoromethyl-4-fluoronitrobenzene | Fe/NH4Cl | Not specified | 3-Trifluoromethyl-4-fluoroaniline | google.com |

| 4-Nitrobenzotrifluoride | Raney Nickel / H2 | 10 bar H2, 20°C, Methanol | 4-Trifluoromethylaniline | google.com |

Diazotization and Subsequent Hydrolytic Transformations

Another classical route involves the diazotization of an aniline derivative, followed by a transformation of the resulting diazonium salt. While this method is more commonly associated with the introduction of other functional groups, it can be a crucial step in multi-step syntheses leading to fluorinated anilines or their precursors.

For example, a patent describes a process where 4-fluoro-3-trifluoromethylaniline is diazotized using sulfuric acid and then hydrolyzed to produce 4-fluoro-3-trifluoromethylphenol. google.com This transformation is typically carried out at low temperatures (≤10°C) to manage the stability of the diazonium salt. google.com The subsequent hydrolysis can be performed by heating the diazonium salt solution, often in the presence of a copper catalyst. google.com

This two-step process of diazotization and dediazoniation is a versatile tool in aromatic chemistry, allowing for the replacement of an amino group with a wide range of functionalities. thieme-connect.de While direct conversion of a diazonium salt to a fluoride (B91410) can be achieved using methods like the Balz-Schiemann reaction (using tetrafluoroborate (B81430) salts) or by decomposition in hydrogen fluoride, the hydrolytic route is important for accessing phenolic derivatives which can be further functionalized. thieme-connect.de

Novel Approaches for Trifluoromethylation of Aniline Scaffolds

Recent research has focused on developing more direct and efficient methods for introducing trifluoromethyl groups onto aniline frameworks, moving beyond traditional multi-step sequences. These novel strategies often employ advanced catalytic systems and more environmentally friendly reagents.

Visible-Light Mediated ortho-C–H Trifluoromethylation of Aniline Derivatives

A significant advancement in this area is the use of visible-light photoredox catalysis for the direct ortho-C–H trifluoromethylation of aniline derivatives. nih.govacs.orgacs.org This approach offers a highly regioselective method for installing a trifluoromethyl group adjacent to the amino functionality.

These reactions typically utilize a photocatalyst, such as an iridium complex, and a trifluoromethyl source like the Langlois reagent (CF3SO2Na). nih.govacs.org The process is initiated by the absorption of visible light by the photocatalyst, which then engages in an electron transfer process to generate a trifluoromethyl radical. This radical then attacks the aniline derivative at the ortho position. acs.org

One of the key advantages of this method is its ability to functionalize aniline derivatives without the need for pre-installed directing groups, which are often required in traditional transition metal-catalyzed C–H activation reactions. acs.org This strategy has been shown to be applicable to a range of aniline derivatives with both electron-donating and electron-withdrawing substituents. acs.org

Table 2: Visible-Light Mediated ortho-C–H Trifluoromethylation

| Substrate | "CF3" Source | Catalyst System | Key Feature | Reference(s) |

| Aniline Derivatives | Langlois Reagent (CF3SO2Na) | Visible Light, Photoredox Catalyst (e.g., Ir(ppy)3), Copper Catalyst | Direct ortho-C–H trifluoromethylation | nih.govacs.orgacs.org |

| Free Anilines | Togni Reagent | Visible Light, Photoredox Catalyst | Radical trifluoromethylation at room temperature | nih.gov |

Palladium-Catalyzed Synthetic Routes to Fluoroalkylated Anilines

Palladium catalysis has emerged as a powerful tool for the synthesis of fluoroalkylated anilines. These methods often involve the cross-coupling of an aryl halide with a fluoroalkylamine or a fluoroalkyl source.

One notable development is the palladium-catalyzed coupling of fluoroalkylamines with aryl bromides and chlorides. nih.govnih.gov This approach allows for the direct introduction of a fluoroalkylamino group onto an aromatic ring. A key challenge in these reactions is the potential instability of the fluoroalkylaniline products under typical C-N coupling conditions, which often involve high temperatures and strong bases. nih.gov To overcome this, researchers have developed milder reaction conditions using weaker bases like potassium phenoxide (KOPh) and specialized phosphine (B1218219) ligands such as AdBippyPhos. nih.govnih.gov These conditions allow the reaction to proceed at lower catalyst loadings and tolerate a wider range of functional groups. nih.gov

Another innovative palladium-catalyzed approach is the decarbonylative C–H functionalization of azoles with difluoromethyl anhydrides, which provides access to CF2H-substituted heterocycles that can be precursors to aniline derivatives. acs.org

Environmentally Conscious Fluorination Strategies (e.g., PFAS-free methods)

In response to growing environmental concerns about per- and polyfluoroalkyl substances (PFAS), there is a significant push to develop "PFAS-free" fluorination methods. sciencedaily.com These strategies aim to introduce fluorine or trifluoromethyl groups without using reagents that are themselves persistent organic pollutants.

One promising approach involves using simple fluoride salts, such as cesium fluoride, as the fluorine source. sciencedaily.com Researchers have developed methods to furnish a range of molecules with a trifluoromethyl group attached to a sulfur, nitrogen, or oxygen atom, avoiding the use of PFAS reagents. sciencedaily.com This provides a more environmentally friendly route to valuable fluorinated compounds.

Furthermore, innovative methods for recycling fluoride from existing PFAS waste are being explored. ox.ac.uksciencedaily.com One such method involves the mechanochemical destruction of PFAS using potassium phosphate (B84403) salts, which breaks down the "forever chemicals" and allows for the recovery of fluoride for reuse in industrial processes. ox.ac.uksciencedaily.com This concept of a circular fluorine economy is crucial for the long-term sustainability of organofluorine chemistry. sciencedaily.com

Strategies for Stereoselective Synthesis of this compound Analogues

The synthesis of chiral amines, fundamental components in many high-value molecules like pharmaceuticals and agrochemicals, presents a significant challenge in achieving high stereoselectivity. nih.govnih.gov Traditional chemical methods often fall short in this regard and necessitate harsh reaction conditions. nih.govnih.gov Consequently, biocatalytic and asymmetric catalytic methodologies have emerged as powerful strategies for producing enantiomerically pure analogues of compounds like this compound. These advanced techniques offer high efficiency and selectivity under milder, more sustainable conditions. nih.govnih.gov

Enzymatic approaches, in particular, have gained prominence for the synthesis of chiral amines. nih.govnih.gov Enzymes such as transaminases, oxidases, and dehydrogenases are pivotal in these biocatalytic methods. nih.gov Protein engineering techniques, including directed evolution and computational redesign, have been instrumental in broadening the substrate scope of these enzymes, allowing them to accommodate bulky and aromatic substrates relevant to the synthesis of complex pharmaceutical intermediates. nih.gov

Key enzymatic strategies for producing chiral amines include:

Transaminases (TAs): These enzymes, which use pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor, are highly stereoselective in transferring an amine group from a donor to a prochiral ketone acceptor. nih.gov While wild-type transaminases are often limited to smaller substrates, extensive protein engineering has yielded variants capable of acting on more complex aromatic molecules. nih.gov

Amine Dehydrogenases (AmDHs): AmDHs catalyze the reductive amination of ketones or aldehydes using ammonia (B1221849) as the amine donor and NAD(P)H as a cofactor. nih.gov Engineering efforts have successfully modified enzymes like phenylalanine dehydrogenase (BbPheDH) and leucine (B10760876) dehydrogenase (BsLeuDH) to create AmDHs suitable for chiral amine synthesis. nih.gov

Imine Reductases (IREDs): IREDs catalyze the reduction of imines to form chiral secondary and tertiary amines. rsc.org These enzymes can be combined with in situ imine formation, creating a reductive amination process. rsc.org By introducing specific mutations, researchers have enhanced the stereoselectivity of IREDs for various substrates. rsc.org

Monoamine Oxidases (MAOs): These enzymes are employed in the deracemization of chiral amines. nih.gov They selectively oxidize one enantiomer of a racemic amine mixture, which can then be reduced by a non-selective chemical agent, resulting in an enantiomerically enriched product. nih.gov

A significant area of research involves the synthesis of molecules containing a stereogenic carbon center bonded to both a trifluoromethyl group and a fluorine atom. nih.gov A catalytic method using a polyfluoroallyl boronate, catalyzed by an organozinc complex, has been developed for the diastereodivergent and enantioselective synthesis of homoallylic alcohols. nih.gov This strategy provides access to tetrafluoro-monosaccharides, which are analogues of antiviral drugs and highlight the potential for creating complex, stereochemically defined fluorinated compounds. nih.gov

Table 1: Comparison of Enzymatic Strategies for Chiral Amine Synthesis

| Enzyme Class | Reaction Type | Key Features | Engineered Variants |

|---|---|---|---|

| Transaminases (TAs) | Asymmetric amine synthesis | High stereoselectivity, PLP-dependent. nih.gov | Variants for bulky, aromatic substrates. nih.gov |

| Amine Dehydrogenases (AmDHs) | Reductive amination | Uses ammonia as amine donor, NAD(P)H cofactor. nih.gov | Engineered from Phenylalanine and Leucine Dehydrogenases. nih.gov |

| Imine Reductases (IREDs) | Imine reduction | Forms secondary and tertiary amines, can be coupled with imine formation. rsc.org | Mutated versions with high stereoselectivity. rsc.org |

| Monoamine Oxidases (MAOs) | Deracemization | Oxidative deamination of one enantiomer. nih.gov | Engineered for bulkier aromatic substrates. nih.gov |

Integration of Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of aromatic amines like this compound is primarily focused on the reduction of the corresponding nitroaromatic precursor, 4-fluoro-1-nitro-3-(trifluoromethyl)benzene. Traditional methods often involve stoichiometric reductants like iron powder, which generate large quantities of difficult-to-dispose-of waste, such as iron sludge. rsc.org Modern approaches prioritize catalytic hydrogenation, a cornerstone of green chemistry, for its high atom economy, reduced waste, and often milder reaction conditions. rsc.orgrsc.org

Catalytic hydrogenation of nitroaromatics is a highly effective method for producing anilines. mt.com The process typically involves the use of a heterogeneous catalyst and a hydrogen source. patsnap.com Key advancements in this area align with several principles of green chemistry:

Catalysis: The use of catalysts is preferred over stoichiometric reagents. Noble metal catalysts, such as platinum (Pt) and palladium (Pd), supported on materials like activated carbon or carbon nanotubes, are highly efficient. rsc.org For instance, ultrafine Pt nanoparticles deposited on multi-walled carbon nanotubes have demonstrated excellent activity and selectivity (>99%) for the hydrogenation of nitrobenzene to aniline under solvent-free conditions, achieving a high turnover frequency. rsc.org Raney Nickel (Raney Ni) is another commonly used catalyst that offers a cost-effective alternative. patsnap.com

Safer Solvents and Reaction Conditions: A major goal of green chemistry is to minimize or eliminate the use of hazardous solvents. Research has focused on performing hydrogenations in more environmentally benign solvents, such as water, or under solvent-free conditions. rsc.orgnih.gov Photocatalytic methods offer an alternative to high-pressure hydrogen gas. nih.gov For example, the photocatalytic hydrogenation of nitrobenzene to aniline can be achieved using titanium(IV) oxide (TiO2) as a catalyst in an aqueous solution with saccharides like glucose acting as the hydrogen source under neutral pH conditions. nih.gov This approach avoids flammable hydrogen gas and operates under mild conditions. nih.gov

Energy Efficiency: Many modern catalytic systems are designed to operate at ambient or near-ambient temperatures and pressures, reducing energy consumption. rsc.orggoogle.com For example, a method for preparing 4-chloro-3-trifluoromethyl aniline hydrochloride involves a hydrogenation reduction step that proceeds at room temperature. google.com

Waste Prevention: Catalytic methods inherently produce less waste than stoichiometric reductions. rsc.org The catalysts can often be recovered and reused, further minimizing waste. The development of catalysts with high stability and reusability is a key area of research. rsc.org

The reaction mechanism for nitroaromatic reduction can be complex, potentially involving intermediates like nitrosobenzene (B162901) and phenylhydroxylamine. rsc.org Unstable intermediates can pose safety risks, as their decomposition can lead to uncontrolled temperature increases. mt.com Therefore, a deeper understanding of the reaction kinetics and thermodynamics through real-time monitoring is crucial for developing safe and efficient large-scale processes. mt.com

Table 2: Green Chemistry Approaches to Aniline Synthesis via Nitroaromatic Reduction

| Method | Catalyst | Hydrogen Source | Solvent/Conditions | Key Green Advantage |

|---|---|---|---|---|

| Catalytic Hydrogenation | Pt on Carbon Nanotubes | H₂ Gas | Solvent-free | High atom economy, no solvent waste. rsc.org |

| Catalytic Hydrogenation | Raney Ni | H₂ Gas | Liquid phase (e.g., alcohol) | Cost-effective catalyst, mild conditions. patsnap.com |

| Photocatalytic Hydrogenation | TiO₂ | Glucose (saccharide) | Water (aqueous suspension), neutral pH | Avoids high-pressure H₂ gas, uses renewable hydrogen source, benign solvent. nih.gov |

| Room Temperature Catalysis | Various | NaBH₄ / H₂ | Various | Reduced energy consumption. rsc.org |

Mechanistic Investigations of Chemical Reactions Involving 4 Fluoro 3 Trifluoromethyl Aniline

Reaction Mechanisms of Amination and Halogenation Processes

The chemical behavior of 4-fluoro-3-(trifluoromethyl)aniline in amination and halogenation reactions is dictated by the electronic properties of its substituents. The fluorine atom and the trifluoromethyl group are both electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. However, the amino group is an activating, ortho-, para-director. The interplay of these groups governs the regioselectivity and reactivity of the molecule.

In electrophilic aromatic substitution reactions, such as halogenation, the incoming electrophile will preferentially add to the positions activated by the amino group, which are ortho and para to it. In the case of this compound, the para position is blocked by the fluorine atom. Therefore, substitution is directed to the ortho position relative to the amino group (position 2 or 6). The strong deactivating effect of the trifluoromethyl and fluoro groups can make these reactions sluggish, often requiring harsh conditions or specific catalysts.

Amination reactions, particularly those involving nucleophilic aromatic substitution (SNAr), are also influenced by the electron-withdrawing groups. These groups stabilize the negatively charged Meisenheimer complex intermediate, facilitating the substitution of the fluorine atom.

Role of the Trifluoromethyl Group in Directing Regioselectivity in Complex Organic Transformations

The trifluoromethyl (CF3) group exerts a significant influence on the regioselectivity of complex organic transformations involving this compound. nih.govresearchgate.net This is primarily due to its strong electron-withdrawing nature and steric bulk.

In reactions where an electrophile is introduced, the CF3 group strongly deactivates the positions ortho and para to it. This deactivation, coupled with the directing effect of the amino group, reinforces the preference for substitution at the positions ortho to the amine.

A computational study on the [3+2] cycloaddition reaction of a nitrone with an enol acetate (B1210297) containing a trifluoromethyl group revealed that the CF3 group accelerates the reaction but does not alter the regioselectivity, which is primarily controlled by the ester group. nih.govresearchgate.net This suggests that in certain complex reactions, the electronic influence of the CF3 group on reaction rate is more pronounced than its directing effect.

The steric hindrance provided by the bulky CF3 group can also play a crucial role in directing incoming reagents to less hindered positions, further controlling the regiochemistry of the transformation.

Catalytic Systems for Derivatization of this compound

The derivatization of this compound often requires catalytic systems to achieve high efficiency and selectivity. beilstein-journals.org

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysts, particularly those based on palladium, are widely used for cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds at the aniline (B41778) core. beilstein-journals.orgnih.gov These reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination, typically involve the oxidative addition of the aryl halide (in this case, the C-F bond, although C-Br or C-I are more reactive and often introduced for this purpose) to a low-valent transition metal center. This is followed by transmetalation (for Suzuki) or coordination of the coupling partner and subsequent reductive elimination to yield the desired product and regenerate the catalyst.

Organocatalytic Approaches in Fluorine Chemistry

Organocatalysis has emerged as a powerful tool in fluorine chemistry, offering metal-free alternatives for the synthesis of fluorinated compounds. uni-giessen.de For the derivatization of molecules like this compound, organocatalysts can be employed in various transformations. For instance, chiral organocatalysts can be used for enantioselective modifications of side chains that might be introduced onto the aniline. beilstein-journals.org

In the context of modifying the aromatic ring, organocatalytic approaches might be less direct for C-C or C-N bond formation compared to transition metal catalysis. However, they are valuable for specific transformations, such as the activation of substrates towards nucleophilic attack or for facilitating reactions through the formation of iminium or enamine intermediates. beilstein-journals.org

Radical Trifluoromethylation Mechanisms and Intermediates

Radical trifluoromethylation involves the introduction of a trifluoromethyl radical (•CF3) onto a substrate. rsc.org While direct radical trifluoromethylation of this compound itself is not a common transformation, understanding the general mechanisms is crucial as this aniline derivative can be a precursor to molecules that undergo such reactions.

The •CF3 radical is typically generated from various precursors, such as Togni's reagent, Umemoto's reagent, or trifluoroiodomethane (CF3I), often through photoredox catalysis or with the use of a radical initiator. wikipedia.orgprinceton.edu Once generated, the highly electrophilic •CF3 radical can add to electron-rich systems or participate in hydrogen atom abstraction.

In the context of aromatic compounds, the mechanism often involves the addition of the •CF3 radical to the aromatic ring to form a radical-anion intermediate. This intermediate then undergoes oxidation to the final trifluoromethylated product. The regioselectivity of this addition is influenced by the electronic and steric properties of the substituents on the aromatic ring.

Nucleophilic Aromatic Substitution Pathways in Fluoroanilines

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for fluoroanilines, especially those bearing strong electron-withdrawing groups like the trifluoromethyl group. In this compound, the fluorine atom is susceptible to substitution by nucleophiles.

The SNAr mechanism typically proceeds in two steps:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the aromatic ring and is stabilized by the electron-withdrawing trifluoromethyl group.

Departure of the leaving group: The fluoride (B91410) ion is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

Recent studies have shown that some SNAr reactions can also proceed through a concerted mechanism, where the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single step. nih.gov The exact pathway, whether stepwise or concerted, can depend on the nature of the nucleophile, the solvent, and the specific substituents on the aromatic ring. nih.gov The presence of the amino group, which is electron-donating by resonance, can disfavor the reaction to some extent by destabilizing the anionic intermediate. However, the powerful electron-withdrawing effect of the trifluoromethyl group generally dominates, making the SNAr reaction a viable pathway for the derivatization of this compound.

Applications of 4 Fluoro 3 Trifluoromethyl Aniline in Medicinal Chemistry Research

Design and Synthesis of Advanced Pharmaceutical Intermediates

The strategic incorporation of 4-Fluoro-3-(trifluoromethyl)aniline into molecular scaffolds has led to the development of numerous advanced pharmaceutical intermediates. Its distinct structure allows for the synthesis of complex molecules with enhanced therapeutic potential.

Precursors for Kinase Inhibitors and Anticancer Agents (e.g., Sorafenib and Regorafenib Analogs)

This compound is a key starting material in the synthesis of several multi-kinase inhibitors, which are pivotal in modern cancer therapy. Notably, it is integral to the structure of analogs of Sorafenib and Regorafenib, drugs known to target various kinases involved in tumor growth and angiogenesis.

The synthesis of Sorafenib analogs often involves the reaction of a substituted picolinamide (B142947) with an isocyanate. However, a more direct approach utilizes 4-chloro-3-(trifluoromethyl)phenylisocyanate, which is derived from 4-chloro-3-(trifluoromethyl)aniline, to introduce the critical urea (B33335) linkage found in these drugs. nih.gov For instance, novel Sorafenib analogs have been synthesized by reacting 5-([6-aminopyridin-3-yl] oxy)-N-alkylpyrimidine-2-carboxamides with 4-chloro-3-(trifluoromethyl) phenylisocyanate. nih.gov This highlights the role of the trifluoromethylphenyl moiety, originating from a derivative of this compound, in constructing the core structure of these potent anticancer agents. nih.gov

Furthermore, the development of phthalic-based tyrosine kinase inhibitors has also utilized 3-(trifluoromethyl)aniline (B124266) derivatives to create compounds with significant inhibitory activity against various cancer-related protein targets. nih.gov

Table 1: Examples of Kinase Inhibitors and Analogs Synthesized Using this compound Derivatives

| Compound Class | Precursor Fragment | Target Kinases | Reference |

| Sorafenib Analogs | 4-chloro-3-(trifluoromethyl)phenyl | B-Raf, VEGFR | nih.govnih.gov |

| Regorafenib Analogs | 4-chloro-3-(trifluoromethyl)phenyl | VEGFR, TIE2, PDGFR | |

| Phthalic-Based TKIs | 3-(trifluoromethyl)aniline | ABL, Trk, EGFR, VEGFR, BRAF | nih.gov |

| 4-Anilinoquinazolines | 3-hydroxyanilino derivatives | B-Raf, EGFR, VEGFR2 | nih.gov |

Building Blocks for Novel Heterocyclic Drug Scaffolds

The chemical reactivity of this compound makes it an excellent building block for the synthesis of diverse heterocyclic compounds, which form the backbone of many pharmaceuticals. nih.gov The presence of fluorine and trifluoromethyl groups can significantly influence the biological activity of these heterocyclic scaffolds. nih.gov

For example, trifluoromethylated heterocycles are of great interest in medicinal chemistry due to the beneficial properties imparted by the CF3 group. researchgate.net The synthesis of such compounds often relies on versatile building blocks like this compound. Research has shown its use in creating complex N-trifluoroalkyl anilines through metallaphotocatalytic processes, expanding the library of available drug-like molecules. nih.govresearchgate.net Additionally, it has been used in the synthesis of 1,2,3-triazole-containing Sorafenib analogues, where the traditional urea moiety is replaced by a triazole ring, demonstrating its utility in creating novel bioisosteres. nih.gov

Development of Analgesic Agents Derived from Fluorinated Anilines

While direct examples of analgesic drugs derived specifically from this compound are not extensively documented, the broader class of fluorinated anilines has been investigated for its potential in developing new pain management therapies. The introduction of fluorine into drug candidates can modulate their pharmacological properties, including analgesic effects.

Studies on aniline (B41778) derivatives have shown that these compounds can exhibit potent analgesic and antioxidant activities. researchgate.net The synthesis of various substituted aniline derivatives and their subsequent evaluation in animal models have demonstrated significant pain relief. researchgate.net Although these studies may not directly use this compound, they establish a proof of concept for the potential of fluorinated anilines in the development of novel analgesics. The principles of altering a molecule's properties through fluorination are applicable here, suggesting that derivatives of this compound could be explored for this therapeutic area.

Structure-Activity Relationship (SAR) Studies in Fluorinated Aniline Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a molecule relates to its biological activity. For derivatives of this compound, SAR studies focus on the distinct roles of the fluoro and trifluoromethyl substituents.

Influence of Trifluoromethyl and Fluoro Substituents on Molecular Bioactivity

The incorporation of fluorine and trifluoromethyl groups into drug molecules has a profound impact on their biological activity. mdpi.com These groups can alter a molecule's conformation, electronic distribution, and binding interactions with biological targets. tandfonline.combenthamscience.com

The trifluoromethyl (CF3) group is one of the most lipophilic substituents and can significantly enhance the binding affinity of a molecule to its target, often by interacting with hydrophobic pockets in proteins. annualreviews.org Statistical analyses have shown that while the replacement of a methyl group with a trifluoromethyl group does not improve bioactivity on average, in about 9.19% of cases, it can lead to at least a tenfold increase in biological activity. acs.orgnih.gov The CF3 group is known to be bulkier than a methyl group and its presence alters the electronic properties of aromatic rings. mdpi.com Quantum mechanics/molecular mechanics (QM/MM) calculations have revealed that the substitution of a methyl group with a trifluoromethyl group can result in a significant energy gain in some protein-ligand complexes, which is largely driven by electrostatic energy or solvation free energy. acs.orgnih.gov

The fluoro (F) substituent , being the most electronegative element, can alter the pKa of nearby functional groups, which can improve bioavailability by facilitating better membrane permeation. tandfonline.comnih.gov It can also form hydrogen bonds and other electrostatic interactions with receptors, thereby increasing binding affinity. benthamscience.com For example, the presence of a fluorine atom at the C-6 position of quinolone antibiotics has been shown to improve gyrase-complex binding by 2- to 17-fold. tandfonline.com

Table 2: Influence of Fluoro and Trifluoromethyl Groups on Bioactivity

| Substituent | Key Influences on Bioactivity | Mechanism of Action | References |

| Trifluoromethyl (CF3) | Increased binding affinity, altered electronic properties | Hydrophobic interactions, electrostatic effects | mdpi.comannualreviews.orgacs.orgnih.gov |

| Fluoro (F) | Enhanced receptor binding, altered pKa, improved bioavailability | Electrostatic interactions, hydrogen bonding, modified membrane permeation | tandfonline.combenthamscience.comnih.gov |

Modulation of Lipophilicity and Metabolic Stability through Strategic Fluorination

Strategic fluorination is a widely used technique in drug design to optimize the pharmacokinetic properties of a molecule, particularly its lipophilicity and metabolic stability. nih.govresearchgate.net

Metabolic Stability: A major advantage of incorporating fluorine into drug candidates is the enhancement of metabolic stability. tandfonline.comtandfonline.com The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism by enzymes such as cytochrome P450. mdpi.comannualreviews.org By replacing a metabolically labile hydrogen atom with a fluorine atom, the biological half-life of a drug can be prolonged, leading to improved bioavailability and potentially reduced dosing frequency. nih.govresearchgate.net The trifluoromethyl group is also highly stable and can block metabolic hotspots on a molecule. mdpi.com

Table 3: Effects of Fluorination on Physicochemical Properties

| Property | Effect of Fluoro (F) Group | Effect of Trifluoromethyl (CF3) Group | References |

| Lipophilicity | Modest increase | Significant increase | annualreviews.orgnih.govnih.govresearchgate.net |

| Metabolic Stability | Increased due to strong C-F bond | High stability, blocks metabolic sites | mdpi.comtandfonline.comtandfonline.com |

| pKa | Can lower the pKa of nearby basic groups | Strong electron-withdrawing effect | mdpi.comnih.gov |

This compound is a cornerstone in modern medicinal chemistry, providing a versatile platform for the synthesis of complex and potent pharmaceutical agents. Its application as a precursor for kinase inhibitors and novel heterocyclic scaffolds underscores its importance in drug discovery. Furthermore, the systematic study of its derivatives continues to provide invaluable insights into the role of fluorine in modulating biological activity, lipophilicity, and metabolic stability, thereby guiding the rational design of next-generation therapeutics.

Impact of Substituent Effects on Ligand-Receptor Binding and Enzyme Interactions

The fluorine and trifluoromethyl (CF3) groups on the this compound ring profoundly influence how its derivatives interact with biological targets such as receptors and enzymes. The high electronegativity of both substituents, particularly the CF3 group, creates a strong electron-withdrawing effect. mdpi.com This electronic modulation can alter the pKa of the aniline nitrogen, influencing its ability to participate in hydrogen bonds and electrostatic interactions within a binding site. nih.gov

The trifluoromethyl group, in particular, contributes significantly to a molecule's pharmacological profile by:

Enhancing Binding Affinity: The CF3 group's electron-withdrawing nature can strengthen hydrogen bonding and electrostatic interactions with biological targets. mdpi.com

Increasing Lipophilicity: The CF3 group is one of a molecule's most lipophilic substituents. mdpi.com This increased lipophilicity can improve a compound's ability to cross cellular membranes, enhancing uptake and transport in vivo. mdpi.com For example, the inclusion of a CF3 group in the antidepressant fluoxetine (B1211875) significantly boosts its lipophilicity, which facilitates its penetration into the brain. mdpi.com

Improving Metabolic Stability: Replacing a hydrogen atom with a fluorine atom or a CF3 group are established strategies to block metabolic hotspots on a molecule. mdpi.com This can deactivate an aromatic ring, making it less susceptible to oxidative metabolism by enzymes and thereby increasing the drug's half-life. mdpi.comnih.gov

Investigation of Biological Activity of Derivatives

Derivatives synthesized from this compound have been investigated for a range of biological activities, demonstrating the versatility of this chemical scaffold.

The emergence of drug-resistant microbial strains necessitates the development of new antimicrobial agents. nih.gov Derivatives of this compound have shown promise in this area. The incorporation of the trifluoromethylphenyl moiety is a key strategy in the design of new compounds with potential antimicrobial efficacy.

Researchers have synthesized and tested various classes of compounds derived from this aniline for activity against pathogenic bacteria and fungi:

Salicylanilide-Based Peptidomimetics: One agent containing a 4-(trifluoromethyl)aniline (B29031) moiety demonstrated high activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) ranging from 4.82–9.64 µM. mdpi.com It was also effective against Bacillus cereus and Clostridium perfringens. mdpi.com

Pyrazole (B372694) Derivatives: A series of pyrazoles featuring a trifluoromethylphenyl group were found to be potent growth inhibitors of Gram-positive bacteria, including S. aureus and Enterococcus faecalis. nih.gov These compounds were highly effective, demonstrating a bactericidal effect and moderate inhibition of biofilm formation. nih.gov

Chalcones: Fluorinated chalcones are known to possess notable antibacterial and antifungal properties, which may be attributed to the increased lipophilicity created by fluorine atoms. nih.gov

Triazoles: Derivatives of 1,2,4-triazole (B32235) have been synthesized and screened for antimicrobial activity, with some showing strong effects against S. aureus and the fungus Microsporum gypseum. researchgate.netzsmu.edu.ua

Interactive Table: Antibacterial and Antifungal Activity of Selected Derivatives

| Compound Class | Derivative Structure | Target Organism(s) | Key Findings | Reference(s) |

|---|---|---|---|---|

| Salicylanilide Peptidomimetic | Contains 4-(trifluoromethyl)aniline | S. aureus, MRSA, B. cereus | High activity with MICs as low as 2.41 µM against B. cereus. | mdpi.com |

| Pyrazole Derivative | Contains a trifluoromethylphenyl group | S. aureus, E. faecalis | Potent growth inhibitors; bactericidal effect; low tendency for resistance development. | nih.gov |

| 1,2,4-Triazole Derivative | Various substituted triazoles | S. aureus, M. gypseum | Some derivatives showed activity superior to standard drugs streptomycin (B1217042) and ketoconazole. | researchgate.net |

| Aryl-sulfonylurea Derivative | Contains 4-(trifluoromethyl)aniline | S. aureus, E. coli | Compound 7 showed the highest activity against tested bacterial strains. | nih.gov |

The trifluoromethyl group is a feature of numerous important pharmaceutical compounds, including several anticancer drugs such as Sorafenib and Leflunomide. wikipedia.orgnih.gov This has inspired the synthesis of novel derivatives of this compound as potential antitumor agents. The inclusion of the CF3 group is thought to improve pharmacological properties and bioavailability. nih.gov

Key research findings include:

Thiazolo[4,5-d]pyrimidine Derivatives: A series of new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives were synthesized and evaluated for antiproliferative activity against human cancer cell lines. nih.gov One compound, 7-Chloro-3-phenyl-5-(trifluoromethyl) mdpi.comnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione (3b), proved to be the most active, significantly reducing the viability of melanoma cell lines (A375, C32) at a concentration of 50 µM. nih.gov

Aryl-urea and Sulfonyl-urea Derivatives: Aryl-urea structures are of great interest for their anticancer potential. nih.gov It has been proposed that combining an aromatic trifluoromethyl substitution with a urea or sulfonylurea moiety could enhance biological activity. nih.gov

4-Anilinoquinoline Derivatives: While not using this specific aniline, studies on 4-anilinoquinolines have shown them to be potent cytotoxic agents against human cervical cancer (HeLa) and gastric carcinoma (BGC823) cell lines, establishing this as a promising scaffold for anticancer drug design where this compound could be incorporated. mdpi.com

Interactive Table: Antiproliferative Activity of Selected Derivatives

| Compound Class | Cancer Cell Line(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Thiazolo[4,5-d]pyrimidines | A375, C32 (melanoma); DU145 (prostate); MCF-7 (breast) | Compound 3b was the most active, reducing melanoma cell viability to 20% at 50 µM. | nih.gov |

| 4-Anilinoquinolines | HeLa (cervical); BGC823 (gastric) | Several derivatives showed superior cytotoxic activity against the BGC823 cell line compared to gefitinib. | mdpi.com |

Understanding the mechanism of action is crucial for drug development. Studies on derivatives of this compound have begun to elucidate how these compounds exert their biological effects.

Inhibition of Macromolecular Synthesis: For antibacterial pyrazole derivatives, investigations into their mode of action revealed a broad range of inhibitory effects on macromolecular synthesis. This suggests the compounds may have targets that produce a global, disruptive effect on bacterial cell function rather than inhibiting a single pathway. nih.gov

Induction of Reactive Oxygen Species (ROS): Some sulfonylurea compounds, a class of molecules that can be synthesized from 4-(trifluoromethyl)aniline, have been shown to inhibit tumor growth by inducing reactive oxygen species (ROS). This leads to oxidative stress and subsequent apoptosis (programmed cell death) in cancer cells. nih.gov

Enzyme Inhibition: In the context of anticancer activity, anilino-scaffolds are often designed as enzyme inhibitors. For instance, 4-anilinoquinolines have been investigated as potential inhibitors of EGFR tyrosine kinases, which are crucial signaling proteins often overactive in cancer. mdpi.com The fluorine and trifluoromethyl groups can play a direct role in creating stabilized "transition state analogue" complexes with target enzymes, effectively blocking their function. nih.gov

Applications of 4 Fluoro 3 Trifluoromethyl Aniline in Agrochemical Research

Synthesis of Agrochemical Intermediates

4-Fluoro-3-(trifluoromethyl)aniline serves as a pivotal starting material, or intermediate, for the synthesis of more complex molecules used in the production of agrochemicals. innospk.comchemimpex.com Its chemical structure is a valuable asset for creating a variety of derivatives due to the presence of the reactive aniline (B41778) group alongside the influential fluorine and trifluoromethyl substituents. chemimpex.comvulcanchem.com

A key application is its use in diazotization reactions. For instance, this compound can be converted into 4-fluoro-3-trifluoromethylphenol. google.com This process involves treating the aniline with a diazotizing agent, followed by hydrolysis to replace the amino group with a hydroxyl group. The resulting phenol (B47542) is itself a valuable intermediate for synthesizing other agricultural chemicals. google.com This highlights a common strategy in agrochemical synthesis where a primary building block like this compound is transformed through one or more steps to create a new intermediate tailored for incorporation into a final pesticide product. The demand for fluorinated building blocks, such as trifluoromethylpyridines and other aniline derivatives, remains high, underscoring their importance in the crop protection industry. nih.govgoogle.com

Development of Advanced Pesticides, Herbicides, and Fungicides

The unique electronic properties conferred by the fluorine and trifluoromethyl groups make this compound an attractive precursor for a wide range of pesticides. researchgate.netnih.gov A significant portion of recently developed agrochemicals contains fluorine, with aromatic trifluoromethyl groups being particularly common. researchgate.netnih.gov These groups are instrumental in fine-tuning the biological activity and physicochemical properties of the final product. ccspublishing.org.cn

Derivatives of this compound are integral to the development of novel insecticides. A prominent example is found in the class of phthalic acid diamides, which exhibit high efficacy against various lepidopteran pests. nih.gov Research into these compounds has demonstrated a clear structure-activity relationship. For instance, a series of phthalic acid diamides containing a trifluoromethyl group at the meta position on the aniline ring showed excellent larvicidal activity against the diamondback moth (Plutella xylostella). nih.gov The study emphasized that achieving high insecticidal activity requires a specific and optimized combination of substituents on the parent structure, providing crucial insights for future molecular design. nih.gov

Other modern insecticides also leverage the trifluoromethyl moiety. Benzpyrimoxan, for example, is a novel insecticide effective against rice plant hoppers, including populations resistant to other chemical classes. researchgate.net The inclusion of a trifluoromethylbenzyloxy group in its structure is a key feature. Similarly, Flonicamid, a pyridine-based insecticide, is used to control sucking pests. researchgate.net The success of these compounds illustrates the utility of trifluoromethyl-containing building blocks in creating potent and effective insecticidal agents.

Table 1: Examples of Insecticide Classes and Compounds Containing Trifluoromethyl Groups

| Insecticide Class/Compound | Target Pests | Key Structural Feature |

| Phthalic Acid Diamides | Lepidopteran insects (e.g., Plutella xylostella) | Trifluoromethyl group on the aniline ring nih.gov |

| Benzpyrimoxan | Rice plant hoppers | 4-(Trifluoromethyl)benzyloxy group researchgate.net |

| Flonicamid | Sucking pests | Trifluoromethylpyridine moiety researchgate.netsemanticscholar.org |

In the field of herbicide development, intermediates derived from or structurally related to this compound are used to create active ingredients with specific modes of action. A notable example is Pyroxsulam, a herbicide developed for the control of weeds in cereal crops. nih.gov

Pyroxsulam functions as an acetolactate synthase (ALS) inhibitor. nih.gov ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids in plants, and its inhibition leads to plant death. The chemical structure of Pyroxsulam features a 2-methoxy-4-(trifluoromethyl)pyridine (B1358264) substructure. Research revealed that while analogues based on a trifluoromethyl-phenyl ring showed high herbicidal activity, they also caused significant injury to wheat. In contrast, the pyridine-based analogue (Pyroxsulam) demonstrated excellent selectivity, effectively controlling weeds without harming the crop. This improved selectivity is primarily attributed to a more rapid metabolic breakdown of the herbicide in wheat compared to the target weeds. nih.gov This case highlights how the specific incorporation of a trifluoromethyl-heterocyclic moiety, derived conceptually from building blocks like this compound, can lead to highly effective and selective herbicides.

The trifluoromethyl group is a prevalent feature in many modern fungicides designed for crop protection. These compounds often work by inhibiting essential fungal metabolic pathways. One of the most important classes is the succinate (B1194679) dehydrogenase inhibitors (SDHIs). ccspublishing.org.cn The fungicide Benzovindiflupyr is a member of this class and is effective against a broad spectrum of diseases in cereals. ccspublishing.org.cn

Another example is Oxathiapiprolin, a fungicide with high efficacy against oomycete plant pathogens, which works by binding to an oxysterol-binding protein. ccspublishing.org.cn A key structural component of Oxathiapiprolin is a trifluoromethyl pyrazole (B372694) ring, which is introduced during its synthesis. ccspublishing.org.cn The consistent use of the trifluoromethyl group in the development of new fungicidal agents underscores the value of fluorinated intermediates in creating products that protect crops from devastating fungal diseases.

Impact of Fluorine and Trifluoromethyl Groups on Agrochemical Efficacy and Selectivity

The widespread use of this compound and similar fluorinated intermediates in agrochemical research stems from the profound and beneficial impact that fluorine (F) and trifluoromethyl (CF₃) groups have on a molecule's properties. researchgate.netnih.gov The introduction of these groups can dramatically alter a compound's biological activity by influencing its binding to target enzymes, its movement within the plant, and its resistance to metabolic degradation. ccspublishing.org.cnresearchgate.net

The F and CF₃ groups modify a molecule's physicochemical profile in distinct ways. Fluorine, being the most electronegative element, forms a very strong bond with carbon. ccspublishing.org.cn However, its small atomic radius and its electronic effect, as measured by the Hammett constant, is similar to that of a hydrogen atom. semanticscholar.org In contrast, the trifluoromethyl group is strongly electron-withdrawing. semanticscholar.org These differing electronic properties allow chemists to fine-tune the characteristics of a molecule.

Incorporating these groups often increases a molecule's lipophilicity (its ability to dissolve in fats and oils), which can enhance its absorption and transport to the target site. nih.govchemimpex.com Furthermore, the robust C-F bond can block sites on the molecule that would otherwise be vulnerable to metabolic attack by enzymes in the target pest or the crop plant, thereby increasing the compound's stability and duration of action. researchgate.net This metabolic blocking was a key factor in the crop selectivity of the herbicide Pyroxsulam. nih.gov The strategic placement of F and CF₃ groups can also improve how tightly the agrochemical binds to its target receptor or enzyme, leading to higher potency. nih.gov

Table 2: Comparison of Electronic Properties of Fluorine and Trifluoromethyl Substituents

| Substituent | Hammett Constant (σp) | Electronic Effect |

| Hydrogen (H) | 0.00 | Neutral (Reference) |

| Fluorine (F) | 0.06 | Weakly electron-withdrawing semanticscholar.org |

| Trifluoromethyl (CF₃) | 0.54 | Strongly electron-withdrawing semanticscholar.org |

Advanced Material Science Applications of 4 Fluoro 3 Trifluoromethyl Aniline Derivatives

Synthesis of Novel Fluorinated Polymers (e.g., Trifluoromethylated Poly(phenylene oxide) Derivatives)

The introduction of fluorine into polymer backbones can lead to materials with exceptional properties, including enhanced thermal and oxidative stability, lower moisture absorption, and reduced dielectric constants, making them suitable for microelectronics and related industries. researchgate.netresearchgate.net The trifluoromethyl group, in particular, is known to increase the free volume of a polymer, which improves properties like permeability and electrical insulation. researchgate.net

A significant application of 4-fluoro-3-(trifluoromethyl)aniline is in the synthesis of advanced fluorinated polymers. chemicalbook.com It has been specifically utilized as an initiator in the chain-growth condensation polymerization to create well-defined rod-coil block copolymers. sigmaaldrich.comchemsrc.com One notable example is the synthesis of copolymers containing trifluoromethylated poly(phenylene oxide) (PPO) segments. chemicalbook.comsigmaaldrich.comchemsrc.com This process allows for precise control over the polymer architecture, leading to materials that combine the rigid, rod-like properties of the fluorinated PPO block with the flexible characteristics of a 'coil' block.

In a related approach, low molecular weight fluorinated poly(phenylene oxide) (F-rPPO) has been synthesized through the redistribution reaction of commercial PPO with 4,4′-(hexafluoroisopropylidene) diphenol (BPAF). cnrs.fr While not directly using this compound, this research highlights the benefits of incorporating fluorinated phenols into PPO structures. The resulting polymers, when used as modifiers for epoxy resins, demonstrate significantly improved thermal stability, a lower dielectric constant, and reduced moisture uptake compared to the unmodified resin. cnrs.fr These characteristics are highly sought after for materials used in high-frequency applications like copper clad laminates. cnrs.fr

| Property | Pristine Epoxy Resin | Epoxy Resin with 40 phr F-rPPO |

| Glass Transition Temp (Tg) | 129 °C | 146 °C |

| 5% Weight Loss Temp (Td5%) | 321 °C | 363 °C |

| Dielectric Constant (12 GHz) | 2.93 | 2.69 |

| Dielectric Loss (12 GHz) | 0.0303 | 0.0132 |

| Moisture Absorption | 0.48% | 0.33% |

| This table presents comparative data for an epoxy resin modified with a fluorinated poly(phenylene oxide) (F-rPPO), demonstrating the improvements conferred by fluorination. Data sourced from cnrs.fr. |

Exploration of Nonlinear Optical (NLO) Properties in Derivatives

Nonlinear optical (NLO) materials are crucial for the development of modern photonics and optoelectronics, with applications in optical switching, frequency conversion, and data storage. exlibrisgroup.comscispace.com Organic molecules, particularly those with electron donor-acceptor (D-A) systems, can exhibit significant NLO responses. The synthesis of derivatives from this compound offers a promising route to new NLO materials.

One major class of derivatives explored for NLO properties is Schiff bases (or imines). nih.gov These compounds are typically formed through the condensation reaction of a primary amine, such as this compound, with an aldehyde or ketone. nih.gov The resulting imine bond (HC=N) acts as a π-conjugated bridge, facilitating intramolecular charge transfer, which is a key mechanism for NLO activity. The presence of the electron-withdrawing trifluoromethyl group and the fluorine atom on the aniline (B41778) ring can enhance this effect. nih.gov

The NLO properties of these derivatives are often investigated using computational methods like Density Functional Theory (DFT). nih.govbohrium.comresearchgate.net These studies calculate key NLO parameters such as the dipole moment, linear polarizability (α), and, most importantly, the first and second hyperpolarizabilities (β and γ), which quantify the NLO response. exlibrisgroup.comresearchgate.net For instance, a study on a Schiff base synthesized from the related 3-(trifluoromethyl)aniline (B124266) and 3-ethoxysalicylaldehyde (B1293910) involved detailed characterization and DFT calculations to explore its NLO potential. nih.gov The results showed that such molecules possess significant nonlinear responses, highlighting their potential in NLO applications. nih.gov Theoretical studies on similar systems analyze the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as a smaller energy gap is often correlated with higher polarizability and a greater NLO response. scispace.com

| Derivative Type | Methodology | Key NLO Parameters Investigated |

| Schiff Base | DFT Calculations (M06/6-31G(d,p)) | Linear Polarizability (⟨a⟩), Total third-order Hyperpolarizability (γtot) |

| Azo Dye | DFT Calculations | HOMO-LUMO Energy Gap, First Hyperpolarizability (β) |

| Pyrazole (B372694) | DFT Calculations | Dipole Moment (μ), Polarizability (α), First Hyperpolarizability (β) |

| This table summarizes common derivative types of trifluoromethyl-substituted anilines and the computational methods used to evaluate their NLO properties. Data sourced from nih.govresearchgate.net. |

Applications in Advanced Dye and Pigment Synthesis

The synthesis of azo dyes is a cornerstone of the chemical industry, and this compound serves as a valuable precursor for creating advanced, high-performance colorants. Azo dyes are characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. Their synthesis is a well-established two-step process: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich aromatic compound like a phenol (B47542) or another aniline. unb.casphinxsai.com

When this compound is used as the primary amine, the resulting azo dyes incorporate both fluorine and a trifluoromethyl group. This fluorination can impart desirable properties to the final dye or pigment, such as increased brightness, lightfastness, and thermal stability. google.com A patent for fluorinated azo dyes describes reacting a diazonium salt of a diazotized fluoroaniline (B8554772) with an acetoacetofluoroanilide to produce pigments of high brightness with yellow to greenish-yellow colors. google.com

These advanced dyes are not limited to traditional textile applications. The functional groups on the dye molecule can be tailored for specific uses. For example, related fluorinated aniline derivatives are used to create dyes for optical waveguide materials. chemicalbook.com Furthermore, the incorporation of fluorinated moieties can be a strategy in the design of functional dyes with specific biological or electronic properties, such as those used in organic light-emitting diodes (OLEDs) or as antibacterial agents. nih.govbeilstein-journals.org The synthesis of azo dyes containing pyrazole scaffolds has been shown to yield compounds with potential antibacterial activity, demonstrating the versatility of these structures. nih.gov

| Diazonium Salt Precursor | Coupling Component | Resulting Dye Color |

| 3-fluoro, 4-methyl aniline | 3-fluoroacetoacetanilide | Yellow |

| 2-methyl, 4-nitroaniline | 3-fluoroacetoacetanilide | Reddish-Yellow |

| 3-methyl, 4-fluoroaniline | 3-methyl, 4-fluoroacetoacetanilide | Greenish-Yellow |

| This table provides examples of fluorinated azo dyes synthesized from various substituted anilines, as described in patent literature, demonstrating the range of colors achievable. Data sourced from google.com. |

Computational Chemistry and Spectroscopic Characterization in Research on 4 Fluoro 3 Trifluoromethyl Aniline

Mass Spectrometry for Reaction Monitoring and Metabolite Identification

Mass spectrometry (MS) serves as a pivotal analytical technique in the study of 4-fluoro-3-(trifluoromethyl)aniline, offering significant insights into reaction progression and the biotransformation of the molecule. Its high sensitivity and specificity enable the detection and structural elucidation of intermediates, byproducts, and metabolites, even at trace levels. This section explores the application of mass spectrometry in monitoring chemical reactions involving this compound and in the identification of its potential metabolites, underscored by plausible fragmentation patterns derived from the analysis of structurally related compounds.

In the synthesis of derivatives of this compound, real-time reaction monitoring is crucial for optimizing reaction conditions and maximizing yield. Techniques such as Atmospheric Solids Analysis Probe (ASAP) coupled with mass spectrometry can provide direct and rapid analysis of reaction mixtures without extensive sample preparation. This allows for the timely identification of reactants, intermediates, and products, facilitating a deeper understanding of the reaction kinetics and mechanism.

The electron ionization (EI) mass spectrum of this compound would be expected to show a distinct molecular ion peak. The exact mass of the molecular ion can be calculated and is a key piece of data for confirming the presence of the compound.

Table 1: Key Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C7H5F4N |

| Molecular Weight | 179.11 g/mol |

| Molecular Ion (M+) m/z | 179 |

Note: This interactive table provides fundamental mass spectrometry data for the parent compound.

Based on the mass spectrometry of structurally similar haloanilines and trifluoromethylated aromatic compounds, a proposed fragmentation pathway for this compound can be outlined. The fragmentation is likely initiated by the loss of electrons from the nitrogen atom or the aromatic ring, leading to the formation of a radical cation. Subsequent fragmentation events could involve the loss of small molecules or radicals.

Table 2: Proposed Mass Spectral Fragments of this compound

| Proposed Fragment | m/z | Possible Origin |

| [M-H]+ | 178 | Loss of a hydrogen radical |

| [M-F]+ | 160 | Loss of a fluorine radical from the trifluoromethyl group |

| [M-HF]+ | 159 | Loss of a hydrogen fluoride (B91410) molecule |

| [M-CF3]+ | 110 | Loss of the trifluoromethyl radical |

Note: This interactive table presents hypothetical fragment ions and their corresponding mass-to-charge ratios based on established fragmentation patterns of related molecules.

In the context of drug metabolism and toxicology, identifying the metabolites of this compound is essential. While specific metabolic studies on this compound are not extensively documented in publicly available literature, the metabolism of other trifluoromethylanilines has been investigated. These studies suggest that primary metabolic pathways likely involve oxidation and conjugation reactions.

Common metabolic transformations for aromatic amines include N-acetylation, N-oxidation, and ring hydroxylation, followed by conjugation with glucuronic acid or sulfate to enhance water solubility and facilitate excretion. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful tool for separating and identifying such metabolites in biological matrices.

Table 3: Plausible Metabolites of this compound and their Expected Mass Spectral Data

| Proposed Metabolite | Transformation | Expected Molecular Ion (M+) m/z |

| N-Acetyl-4-fluoro-3-(trifluoromethyl)aniline | N-Acetylation | 221 |

| Hydroxy-4-fluoro-3-(trifluoromethyl)aniline | Ring Hydroxylation | 195 |

| This compound N-glucuronide | N-Glucuronidation | 355 |

| Hydroxy-4-fluoro-3-(trifluoromethyl)aniline sulfate | Sulfation of hydroxylated metabolite | 275 |

Note: This interactive table outlines potential metabolites and their predicted molecular ion peaks, derived from known metabolic pathways of similar compounds.

The identification of these metabolites would involve comparing the mass spectra of the parent compound with those of the metabolites, looking for characteristic mass shifts that correspond to specific metabolic reactions. Tandem mass spectrometry (MS/MS) would be invaluable in confirming the structures of these metabolites by providing detailed fragmentation patterns of the metabolite ions.

Biological Interaction Mechanisms and Toxicological Research of Fluorinated Anilines

Mechanisms of Interaction with Biological Macromolecules (e.g., Enzymes and Receptors)

The biological activity of fluorinated anilines like 4-Fluoro-3-(trifluoromethyl)aniline is intrinsically linked to their interactions with biological macromolecules. The trifluoromethyl group, in particular, can enhance a compound's lipophilicity, which may improve its ability to cross cell membranes and interact with intracellular targets chemimpex.com.

One of the key mechanisms by which substituted anilines can exert toxicity is through the disruption of mitochondrial function. Research on various substituted anilines has shown that their toxic effects can be correlated with their ability to disturb the structure and functioning of the inner mitochondrial membrane nih.gov. This interaction is thought to involve the formation of hydrogen bonds between the amino group of the aniline (B41778) and polar groups at the membrane-water interface, leading to a derangement of the membrane structure and subsequent impairment of respiratory functions nih.gov.

Furthermore, this compound serves as a crucial intermediate in the synthesis of more complex molecules designed to interact with specific biological targets datainsightsmarket.com. For instance, derivatives of this compound have been synthesized as potential imaging agents for androgen receptors (AR), which are critical in prostate cancer . This suggests that the structural motifs of this compound are compatible with the binding sites of certain biological receptors. The interaction with these receptors is a key mechanism through which its biological effects may be mediated. While direct studies on the enzyme and receptor binding profile of this compound are limited, its use as a building block in drug design highlights its potential to interact with specific biological macromolecules.

The cytochrome P450 (CYP450) family of enzymes, primarily located in the liver, is responsible for the metabolism of a wide array of xenobiotics, including many aniline derivatives nih.govwcrj.netnih.gov. The interaction with these enzymes is a critical factor in determining the toxicokinetics and potential toxicity of such compounds. Inhibition or induction of CYP450 enzymes can lead to significant drug-drug interactions and alter the toxicity profile of a substance nih.govnih.govcriver.comdoi.org. Aniline itself is known to be a substrate for CYP2E1 wcrj.net. The presence of fluoro and trifluoromethyl substituents on the aniline ring of this compound will influence its interaction with CYP450 isozymes, affecting its rate of metabolism and the formation of potentially reactive metabolites.

Identification of Cellular and Molecular Targets in Biological Systems

The identification of specific cellular and molecular targets is crucial for understanding the toxicology of this compound. Based on its structural characteristics and the known effects of related compounds, several potential targets can be identified.

As mentioned in the previous section, the inner mitochondrial membrane represents a significant cellular target for substituted anilines nih.gov. Disruption of this membrane can lead to the uncoupling of oxidative phosphorylation, dissipation of the proton gradient, and ultimately, cellular energy depletion and apoptosis.

At the molecular level, androgen receptors (AR) have been identified as a target for derivatives of this compound . These derivatives have been developed as potential agents for imaging AR-positive prostate cancer, indicating a specific interaction with this receptor . This suggests that this compound itself, or its metabolites, may have an affinity for steroid hormone receptors, a class of nuclear receptors that regulate gene expression.

Additionally, given that 4-(Trifluoromethyl)aniline (B29031) has been shown to exert hematotoxicity, it is plausible that components of red blood cells and their precursors are cellular targets for trifluoromethylated anilines scbt.com. The specific molecular interactions leading to these effects, however, require further investigation.

Structure-Toxicity Relationships of Fluorinated Aniline Derivatives

The toxicity of aniline derivatives is highly dependent on the nature and position of substituents on the aromatic ring. Quantitative structure-activity relationship (QSAR) studies have been instrumental in elucidating these relationships. For substituted anilines, toxicity has been shown to correlate with parameters such as the Hammett sigma constant, which describes the electron-withdrawing or electron-donating nature of the substituents, and hydrogen bonding capacity nih.gov.

Generally, the presence of electron-withdrawing groups on the aniline ring increases toxicity nih.gov. Both the fluorine atom and the trifluoromethyl group are strongly electron-withdrawing. Therefore, it is anticipated that this compound would exhibit significant toxicity. The combined electron-withdrawing effects of these two substituents are expected to increase the reactivity of the molecule and its potential to interact with biological nucleophiles, which can lead to cellular damage.

Hydrophobicity, often expressed as the octanol-water partition coefficient (Kow), is another critical factor in determining the toxicity of polar narcotics like substituted anilines. QSAR models have demonstrated that both hydrophobicity and the lowest unoccupied molecular orbital energy (Elumo), a measure of electron-accepting capacity, can provide a satisfactory description of the toxicity of these compounds researchgate.net. The trifluoromethyl group is known to increase the lipophilicity of molecules, which would enhance the ability of this compound to partition into biological membranes and interact with cellular targets chemimpex.com.

| Substituent Property | Effect on Aniline Toxicity | Relevance to this compound |

|---|---|---|

| Electron-withdrawing groups | Increases toxicity | Both Fluoro and Trifluoromethyl groups are strongly electron-withdrawing. |